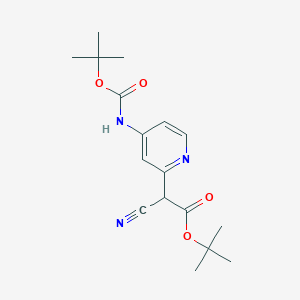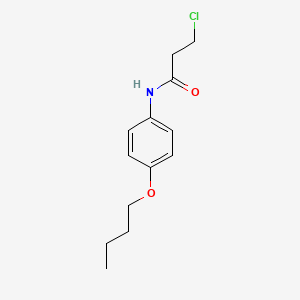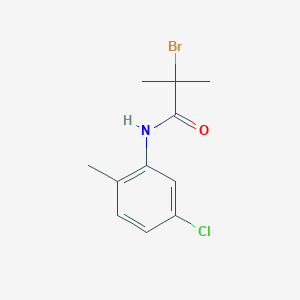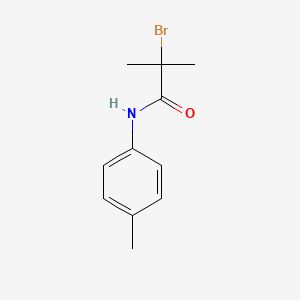
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate
描述
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate is a complex organic compound that features a tert-butyl ester and a cyanoacetate group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. Its structure includes a pyridine ring, which is a common motif in many biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the cyanoacetate group: This can be achieved through a nucleophilic substitution reaction where a cyanoacetate anion reacts with a suitable electrophile.
Coupling with the pyridine ring: The final step involves coupling the protected amine with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Deprotected amine derivatives that can be further functionalized.
科学研究应用
Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and the creation of complex molecules .
相似化合物的比较
Similar Compounds
Tert-butyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate: Similar structure but lacks the tert-butoxycarbonyl protecting group.
Ethyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate: Similar but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the tert-butoxycarbonyl protecting group and the cyanoacetate group makes tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate unique. This combination allows for selective reactions and functionalizations that are not possible with simpler compounds .
属性
IUPAC Name |
tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLAGFIOBSOJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene](/img/structure/B1404434.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)

![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)




